![molecular formula C11H14BrClN2O2 B2356547 Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate CAS No. 2309461-88-7](/img/structure/B2356547.png)

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

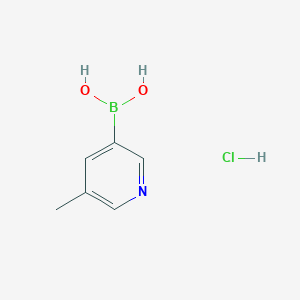

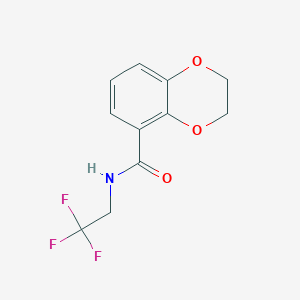

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate is a chemical compound with the empirical formula C11H14BrClN2O2 . It belongs to the class of halogenated heterocycles . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with bromine and chlorine atoms at the 3rd and 6th positions respectively . The carbamate group is attached to the pyridine ring via a methyl group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 321.60 . The InChI key, a unique identifier for the compound, is ZPJUAFUDQXGVRA-UHFFFAOYSA-N .Scientific Research Applications

Chemical Synthesis and Reactions

Preparation and Reactions in Organic Synthesis : This compound is used in the preparation of various organic compounds, such as tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which is a key intermediate in organic synthesis. It is involved in reactions like Diels-Alder reactions and N-alkylation (Padwa, Brodney, & Lynch, 2003).

Study of Molecular Structures and Interactions : The compound's derivatives have been structurally characterized to understand molecular interactions, such as hydrogen bonds, which are crucial in the development of new materials (Das et al., 2016).

Synthesis of Functionalized Carbamates : It has been used in the synthesis of functionalized carbamates, which are valuable in pharmaceutical and chemical industries (Ortiz, Guijarro, & Yus, 1999).

Crystallographic Studies : The compound and its derivatives have been used in crystallographic studies to understand molecular packing and interactions, which is important in material science and drug design (Baillargeon et al., 2017).

Catalysis and Synthesis of Heterocycles : It is involved in catalytic processes for the synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals (Scott, 2006).

Source of Synthons in Organic Chemistry : This compound is used as a source of synthons, which are reactive units in chemical synthesis, particularly in the preparation of amino alcohols and diols (Guijarro, Ortiz, & Yus, 1996).

Asymmetric Synthesis : It plays a role in asymmetric synthesis, a process critical for creating chiral compounds used in various pharmaceutical applications (Yang, Pan, & List, 2009).

Photocatalysis and Synthesis of Chromones : The compound is used in photoredox-catalyzed reactions for synthesizing chromones, which are important in medicinal chemistry (Wang et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that it may interact with palladium catalysts or amine groups.

Mode of Action

It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound might also be involved in such reactions.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions , it may influence the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.

Result of Action

Its potential involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.

Action Environment

It’s known that the compound should be stored in a sealed container in a dry environment at 2-8°c , suggesting that temperature and moisture could affect its stability.

properties

IUPAC Name |

tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-8-7(12)4-5-9(13)15-8/h4-5H,6H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMBMRVGQRYSKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)

![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)